![molecular formula C3H11N3 B13499219 [2-(Methylamino)ethyl]hydrazine](/img/structure/B13499219.png)
[2-(Methylamino)ethyl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Methylamino)ethyl]hydrazine: is an organic compound with the molecular formula C3H10N2 It is a derivative of hydrazine, featuring a methylamino group attached to an ethyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methylamino)ethyl]hydrazine typically involves the reaction of ethylene oxide with methylamine, followed by the introduction of hydrazine. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactors where the reactants are combined under optimized conditions to maximize yield and minimize by-products. The process may include steps such as distillation and crystallization to purify the final product.
化学反応の分析
Types of Reactions:
Oxidation: [2-(Methylamino)ethyl]hydrazine can undergo oxidation reactions, often resulting in the formation of corresponding oxides or other oxidized derivatives.
Reduction: This compound can also participate in reduction reactions, where it may be reduced to simpler amines or other reduced forms.
Substitution: Substitution reactions involving this compound typically occur at the amino groups, where various substituents can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve catalysts or specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce simpler amines.
科学的研究の応用
Chemistry: In chemistry, [2-(Methylamino)ethyl]hydrazine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of hydrazine derivatives on biological systems. It can serve as a model compound for understanding the behavior of similar molecules in biological contexts.
Medicine: In medicine, this compound has potential applications in drug development. Its structure allows for modifications that could lead to the discovery of new therapeutic agents.
Industry: Industrially, this compound can be used in the production of various chemicals and materials. Its reactivity makes it suitable for use in manufacturing processes that require specific chemical transformations.
作用機序
The mechanism of action of [2-(Methylamino)ethyl]hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.
類似化合物との比較
Hydrazine: A simpler derivative with similar reactivity but lacking the methylamino group.
Methylhydrazine: Similar structure but with a different substitution pattern.
Ethylhydrazine: Another related compound with an ethyl group instead of a methylamino group.
Uniqueness: What sets [2-(Methylamino)ethyl]hydrazine apart from these similar compounds is the presence of both the methylamino and ethyl groups
特性
分子式 |
C3H11N3 |
|---|---|
分子量 |
89.14 g/mol |
IUPAC名 |
2-hydrazinyl-N-methylethanamine |
InChI |
InChI=1S/C3H11N3/c1-5-2-3-6-4/h5-6H,2-4H2,1H3 |
InChIキー |
OURGIVVPYJACDZ-UHFFFAOYSA-N |
正規SMILES |
CNCCNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



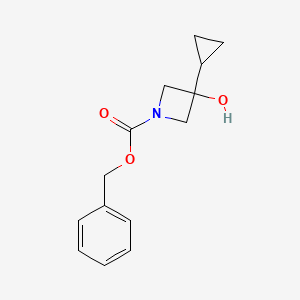

![4-[2-(Trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13499161.png)
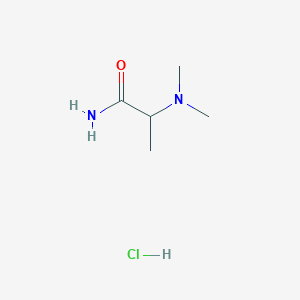
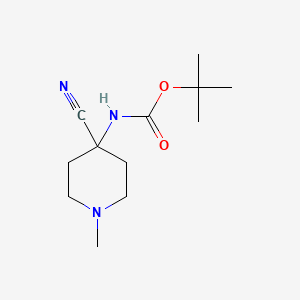
![Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate](/img/structure/B13499189.png)
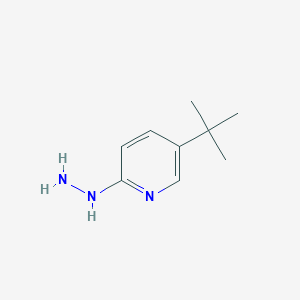
![3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13499199.png)
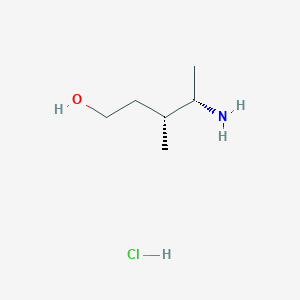
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13499208.png)
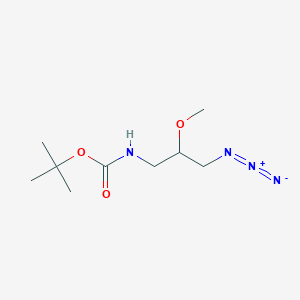
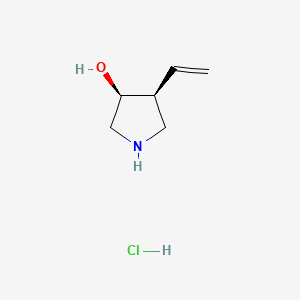
![tert-butyl N-{2-[2-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B13499224.png)
